molecular formula C16H21F3N2O3S B12270240 N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B12270240
M. Wt: 378.4 g/mol
InChI Key: VHGJLYKKZZSTNA-UHFFFAOYSA-N
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Description

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with 4-(trifluoromethoxy)benzyl chloride under basic conditions to introduce the trifluoromethoxyphenyl group. The resulting intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor and a sulfonamide reagent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine ring and cyclopropanesulfonamide moiety contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea: This compound also contains a piperidine ring and a trifluoromethoxyphenyl group but differs in its urea linkage.

    N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: This compound features a trifluoromethoxyphenyl group and a hydrazonoyl dicyanide moiety.

    2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide: This compound includes a trifluoromethoxyphenyl group and a hydrazinecarboxamide moiety.

Uniqueness

N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a trifluoromethoxyphenyl group, and a cyclopropanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H21F3N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-3-1-12(2-4-14)11-21-9-7-13(8-10-21)20-25(22,23)15-5-6-15/h1-4,13,15,20H,5-11H2

InChI Key

VHGJLYKKZZSTNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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